Ptp1B-IN-22

PTP1B inhibition Lead optimization Structure-activity relationship

Validated tool compound for metabolic research. Unlike generic PTP1B inhibitors that lack cellular efficacy, Ptp1B-IN-22 delivers a quantifiable functional readout. - **Enzyme inhibition:** 66.4% at 10 µM - **Glucose uptake:** 39.6% increase in L6 myotubes - **Structure:** Benzothiazole scaffold (ZINC02765569 analog) - **Purity:** >98% (white to off-white solid) Ideal benchmark for SAR campaigns targeting insulin resistance and type 2 diabetes pathways.

Molecular Formula C16H12N2O3S2
Molecular Weight 344.4 g/mol
Cat. No. B10816514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePtp1B-IN-22
Molecular FormulaC16H12N2O3S2
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C16H12N2O3S2/c19-14(17-11-7-5-10(6-8-11)15(20)21)9-22-16-18-12-3-1-2-4-13(12)23-16/h1-8H,9H2,(H,17,19)(H,20,21)
InChIKeyARVQDURBWHSEPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>51.7 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Ptp1B-IN-22 Baseline Specifications


Ptp1B-IN-22 (CAS: 86109-60-6), also referred to as compound 3j, is a small-molecule derivative of the vHTS hit ZINC02765569 and functions as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B) [1]. PTP1B is a validated therapeutic target that negatively regulates insulin and leptin signaling pathways, making its inhibition a key strategy in research on type 2 diabetes mellitus and obesity [2]. In vitro, Ptp1B-IN-22 has been shown to inhibit PTP1B activity and enhance glucose uptake in skeletal muscle L6 myotubes, highlighting its utility as a chemical probe for dissecting metabolic signaling pathways [1].

Enzyme + Cell Assay Supports PTP1B enzyme inhibition and functional glucose uptake studies in L6 myotube model
SAR Benchmark Defined benzothiazole scaffold from ZINC02765569 chemotype for structure-activity relationship research
Tool Compound Validated in peer-reviewed study for PTP1B target engagement and downstream metabolic readout

Ptp1B-IN-22 Substitution Challenges


PTP1B inhibitors exhibit considerable structural diversity and varying degrees of selectivity, potency, and cellular efficacy. Ptp1B-IN-22 is a specific derivative of the ZINC02765569 scaffold, optimized through a focused lead optimization campaign to enhance both enzymatic inhibition and glucose uptake in skeletal muscle cells [1]. Unlike many other PTP1B inhibitors that may target the catalytic site non-selectively or exhibit off-target activity against TCPTP, Ptp1B-IN-22 was identified as the most potent analog within its series, demonstrating a unique balance of PTP1B inhibition and functional cellular glucose uptake that is not guaranteed by other in-class compounds [2]. Simply substituting another PTP1B inhibitor, even a structurally related one, risks significant changes in cellular potency and metabolic readout, potentially confounding experimental outcomes in diabetes and obesity models.

Functional profile mismatch
Generic PTP1B inhibitors may show enzyme inhibition but lack reported glucose uptake enhancement; dual activity may not transfer.
Scaffold dependency
Benzimidazole analogs (e.g., ZINC02765569 parent) significantly reduce potency; benzothiazole core is critical for observed activity.
Potency-only selection risk
Higher-potency PTP1B inhibitors (nanomolar IC50) may lack parallel cellular glucose uptake validation; enzyme-only ranking may not predict functional outcome.

Ptp1B-IN-22 Comparative Evidence


Direct Comparison with ZINC02765569

In a direct comparative study of ten ZINC02765569 derivatives, Ptp1B-IN-22 (compound 3j) demonstrated the highest in vitro PTP1B inhibition, achieving 66.4% inhibition at 10 µM, whereas the parent compound ZINC02765569 showed only modest inhibition under the same assay conditions [1]. The study highlights that structural modifications introduced in 3j, particularly the benzoic acid moiety, significantly enhance binding interactions within the catalytic site, resulting in a clear improvement in potency over the initial vHTS hit and other synthesized analogs [1].

vs. ZINC02765569
Head-to-head
66.4% inhibition vs. modest
at 10 µM, human recombinant PTP1B
Reported improvement over parent vHTS hit; supports lead optimization rationale.
Benzothiazole replacement drives potency gain.
PTP1B inhibition Lead optimization Structure-activity relationship

Comparison with Analog Derivatives

In a functional cellular assay using skeletal muscle L6 myotubes, Ptp1B-IN-22 (compound 3j) produced a 39.6% increase in glucose uptake at 10 µM, indicating its ability to translate PTP1B inhibition into a physiologically relevant metabolic response [1]. This value is the highest observed among the ten derivatives tested in the same study, confirming that the compound's enhanced enzymatic potency correlates with improved cellular efficacy [1].

Series ranking
Head-to-head
Top compound: 66.4% inhibition
vs. 3k (56.2%), 3i (53.9%), 3d (35.8%)
Highest inhibition within ZINC02765569 derivative set; supports selection as SAR benchmark.
12.5 percentage points over nearest benzothiazole analog.
Glucose uptake L6 myotubes Insulin sensitization

Functional Glucose Uptake Differentiation

While a direct IC50 value for Ptp1B-IN-22 is not reported, its 66.4% inhibition at 10 µM suggests an IC50 in the low micromolar range, which is comparable to or better than several well-known PTP1B inhibitors. For context, the selective inhibitor TCS 401 has a reported IC50 of 2 µM, MSI-1436 (trodusquemine) exhibits an IC50 around 1 µM, and the competitive inhibitor BDB shows an IC50 of 1.86 µM [1]. Additionally, optimized derivatives from a related 3-acetamido-4-methyl benzoic acid series, such as compound 10c, display IC50 values of 8.2–8.3 µM [2]. This cross-study benchmarking positions Ptp1B-IN-22 as a reasonably potent PTP1B inhibitor suitable for cellular and biochemical studies where moderate-to-strong target engagement is required.

Glucose uptake
Class-level
+39.6%
L6 myotube glucose uptake
Reported functional activity distinguishes from purely enzymatic inhibitors.
Not universally observed among series; data to verify in independent replication.
PTP1B inhibitor potency Cross-study comparison Benchmarking

Cross-Study Comparison with Potent Inhibitors

To date, no peer-reviewed studies have reported the selectivity of Ptp1B-IN-22 against the highly homologous T-cell protein tyrosine phosphatase (TCPTP) or other phosphatases. This is a significant consideration, as TCPTP inhibition can lead to adverse effects including immune dysregulation and impaired hematopoiesis [1]. In contrast, several advanced PTP1B inhibitors, such as MSI-1436 (200-fold selective over TCPTP) and DPM-1001 (IC50 100 nM for PTP1B), have well-documented selectivity windows [1]. The lack of selectivity data for Ptp1B-IN-22 means that its use in cellular or in vivo models may be confounded by unknown off-target activities, and researchers must interpret results with caution or perform additional selectivity profiling.

Cross-study potency
Cross-study
66.4% at 10 µM
Comparators: IC50 100 nM–1.56 µM
Functional validation in L6 model differentiates from more potent enzyme-only inhibitors.
Cross-study comparison; assay conditions differ. Functional data lacking for comparators.
Selectivity TCPTP Off-target effects

Ptp1B-IN-22 Application Scenarios


Lead Optimization & SAR Studies

Ptp1B-IN-22 serves as a benchmark compound for structure-activity relationship (SAR) studies aimed at improving the potency and cellular efficacy of the ZINC02765569 chemotype. Its 66.4% PTP1B inhibition and 39.6% glucose uptake increase provide clear quantitative targets for new analog design [1]. Researchers can use Ptp1B-IN-22 as a reference control when evaluating the binding interactions and metabolic effects of next-generation derivatives.

Insulin Signaling in Skeletal Muscle

Given its demonstrated ability to enhance glucose uptake in L6 myotubes, Ptp1B-IN-22 is well-suited for in vitro studies exploring the role of PTP1B in muscle insulin resistance and glucose metabolism [1]. It can be employed to dissect signaling pathways downstream of PTP1B inhibition, such as IR/IRS-1 phosphorylation and GLUT4 translocation, without the confounding factors present in in vivo systems.

Control for Benzothiazole-Based Inhibitors

Ptp1B-IN-22 can be included as a representative ZINC02765569-derived inhibitor in compound screening cascades that assess PTP1B target engagement and functional cellular readouts. Its potency profile, which is comparable to reference inhibitors like TCS 401 and MSI-1436 [1], makes it a useful benchmark for evaluating the relative efficacy of novel PTP1B inhibitors from diverse chemical series.

Application
Selection Property
Validation Focus
Lead optimization & SAR studies
Benzothiazole scaffold with defined inhibition/uptake profile
Enzyme inhibition and glucose uptake correlation in SAR series
Insulin signaling in skeletal muscle
Functional glucose uptake enhancement in L6 myotubes
Target engagement to downstream metabolic readout
Control for benzothiazole-based inhibitors
Peer-reviewed activity data for benzothiazole chemotype
Assay validation with citable reference point
Metabolic dysfunction cellular models
Dual PTP1B inhibition and glucose uptake increase
Pharmacodynamic glucose uptake endpoint in L6 model

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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